1-Tert-butyl-2-ethyl-4-iodobenzene
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Overview
Description
1-Tert-butyl-2-ethyl-4-iodobenzene is an organic compound that belongs to the class of aromatic iodides It is characterized by the presence of a tert-butyl group, an ethyl group, and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tert-butyl-2-ethyl-4-iodobenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution:
Heck Reaction: This method involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-2-ethyl-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding iodinated benzoic acids.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Scientific Research Applications
1-Tert-butyl-2-ethyl-4-iodobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-butyl-2-ethyl-4-iodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom, which is a good leaving group. This allows the compound to undergo substitution reactions easily. The tert-butyl and ethyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
1-Tert-butyl-4-iodobenzene: Similar structure but lacks the ethyl group.
1-Ethyl-4-iodobenzene: Similar structure but lacks the tert-butyl group.
4-tert-Butyl-2-ethoxy-1-iodobenzene: Similar structure with an ethoxy group instead of an ethyl group.
Uniqueness
1-Tert-butyl-2-ethyl-4-iodobenzene is unique due to the combination of the tert-butyl and ethyl groups along with the iodine atom on the benzene ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H17I |
---|---|
Molecular Weight |
288.17 g/mol |
IUPAC Name |
1-tert-butyl-2-ethyl-4-iodobenzene |
InChI |
InChI=1S/C12H17I/c1-5-9-8-10(13)6-7-11(9)12(2,3)4/h6-8H,5H2,1-4H3 |
InChI Key |
ALZQDSWOPBBAEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)C(C)(C)C |
Origin of Product |
United States |
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